molecular formula C14H24O4 B15216573 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

Cat. No.: B15216573
M. Wt: 256.34 g/mol
InChI Key: BLILOGGUTRWFNI-TUAOUCFPSA-N
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Description

4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is a complex organic compound known for its unique structural properties. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry. The presence of both an oxo group and a butanoic acid moiety further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol with an appropriate acid anhydride or acyl chloride under acidic or basic conditions . The reaction conditions often require the use of catalysts such as trimethylsilyl trifluoromethanesulfonate to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to higher purity and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

4-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m0/s1

InChI Key

BLILOGGUTRWFNI-TUAOUCFPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C

Origin of Product

United States

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